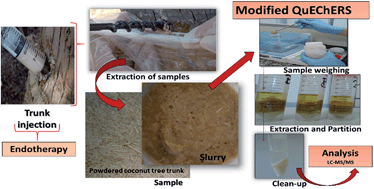Determination of pesticide residues in coconut tree trunks by modified QuEChERS method and ultra-high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry
Analytical Methods Pub Date: 2015-04-08 DOI: 10.1039/C5AY00323G
Abstract
A rapid and reliable method for the determination of 10 pesticide residues in coconut (Cocos nucifera L.) tree trunks after endotherapy treatments has been established. A modified QuEChERS (quick, easy, cheap, effective, rugged and safe) method, using an homogeneous sample slurry and acetate buffer, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was developed and validated. Under the best extraction conditions, the average recoveries for all pesticides spiked at 40, 80 and 200 μg kg−1 ranged from 70 to 93%, with RSD <10%. Intermediate precision expressed as RSD, ranged between 3 and 6% for all compounds. Calibration curves showed a wide linear range between 10.0 and 1000.0 μg kg−1 for all compounds studied. Limit of quantification was established as 40.0 μg kg−1. The developed procedure was employed in the analysis of real coconut tree trunk samples obtained 45 h after pesticides application using endotherapy treatment. Concentrations of pesticides were between 44.7 ± 5 and 938.3 ± 20 μg kg−1. These results prove the translocation of pesticides in different heights, in the coconut tree trunk, from the application point. Imidacloprid presented the highest acropetal translocation and was found near the leaves at 61 ± 6 μg kg−1.


Recommended Literature
- [1] Complex coacervation and metal–ligand bonding as synergistic design elements for aqueous viscoelastic materials†
- [2] Choline chloride-promoted efficient solvent-free hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Ru/C†
- [3] Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units†
- [4] Bridged triphenylamine based molecules with large two-photon absorption cross sections in organic and aqueous media†
- [5] Tetrahedral DNA nanostructure-corbelled click chemistry-based large-scale assembly of nanozymes for ratiometric fluorescence assay of DNA methyltransferase activity†
- [6] A pH dependent transport and back transport of americium(iii) through the cellulose triacetate composite polymer membrane of cyanex-301 and TBP: role of H-bonding interactions
- [7] Relating the structure and dynamics of ionic liquids under shear by means of reverse non-equilibrium molecular dynamics simulations†
- [8] Effect of azo dye on ammonium oxidation process and ammonia-oxidizing bacteria (AOB) in soil
- [9] Rationally designed Tröger's base decorated bis-carbazoles as twisted solid-state emitting materials and dead bacterial cell imaging†
- [10] Abnormal low-temperature behavior of a continuous photocurrent in Bi2S3 nanowires†










